molecular formula C13H10O3S B12843658 2-Furanethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester

2-Furanethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester

Cat. No.: B12843658
M. Wt: 246.28 g/mol
InChI Key: YIJKARPTXICBQN-UHFFFAOYSA-N
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Description

2-Furanethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester is an organic compound with a complex structure that includes a furan ring, a thioester group, and a phenylmethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester typically involves multiple steps. One common method includes the reaction of furan with oxalic acid and an organic alkali solution, followed by the addition of trichloromethyl carbonate. The reaction is carried out at controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The process is optimized to minimize environmental impact and maximize yield. This includes controlling reaction temperatures, using efficient catalysts, and ensuring proper waste management .

Chemical Reactions Analysis

Types of Reactions

2-Furanethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-Furanethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Furanethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

    Alpha-oxo-2-furanacetic acid: This compound shares a similar furan ring structure but lacks the thioester and phenylmethyl ester groups.

    Furan-2-carboxylic acid: Another related compound with a furan ring and a carboxylic acid group.

    2-Furylglyoxylic acid: Similar in structure but with different functional groups.

Uniqueness

2-Furanethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester is unique due to its combination of a furan ring, thioester group, and phenylmethyl ester. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

S-benzyl 2-(furan-2-yl)-2-oxoethanethioate

InChI

InChI=1S/C13H10O3S/c14-12(11-7-4-8-16-11)13(15)17-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

YIJKARPTXICBQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=O)C(=O)C2=CC=CO2

Origin of Product

United States

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